PROTAC BRD4 Degrader-7 is a selective degrader designed to target the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family. This compound utilizes a proteolysis-targeting chimera (PROTAC) approach, which facilitates the ubiquitination and subsequent degradation of BRD4 through the cellular proteasome system. The unique design of PROTAC BRD4 Degrader-7 allows for specific interaction with BRD4 while minimizing effects on other BET proteins, making it a valuable tool for studying the role of BRD4 in various biological processes and diseases, particularly in cancer.
The mechanism of action for PROTAC BRD4 Degrader-7 involves the formation of a ternary complex between the target protein (BRD4), an E3 ubiquitin ligase, and the PROTAC molecule itself. Upon binding, the PROTAC induces ubiquitination of BRD4, which marks it for degradation by the proteasome. The efficiency of this process is influenced by various factors, including the linker length and composition used in the PROTAC structure. Studies have shown that optimal linker characteristics enhance the formation of stable ternary complexes, thereby increasing degradation efficiency .
PROTAC BRD4 Degrader-7 exhibits potent biological activity by selectively degrading BRD4 in various cell lines. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in BRD4 protein levels, correlating with concentration and exposure time. The compound has been shown to effectively induce degradation at nanomolar concentrations, highlighting its potential as a therapeutic agent in conditions where BRD4 plays a critical role, such as cancer and inflammatory diseases .
The synthesis of PROTAC BRD4 Degrader-7 involves a modular approach that leverages multicomponent reactions to create diverse libraries of protein degraders. This method allows for rapid assembly of the compound through straightforward coupling reactions without extensive protection/deprotection steps typically required in traditional synthesis methods. Key steps include:
This streamlined approach not only improves yield but also reduces costs associated with synthesizing complex PROTACs .
The primary application of PROTAC BRD4 Degrader-7 lies in its ability to study and manipulate BRD4 function in biological systems. Its use extends to:
Interaction studies have shown that PROTAC BRD4 Degrader-7 can effectively form stable complexes with both BRD4 and E3 ligases, leading to efficient ubiquitination and degradation. These studies often employ techniques such as isothermal titration calorimetry and Western blot analysis to quantify binding affinities and degradation rates under varying conditions. The results indicate that specific structural features of PROTACs significantly influence their interaction profiles and degradation capabilities .
Several compounds share structural similarities or functional roles with PROTAC BRD4 Degrader-7. Here are notable examples:
| Compound Name | Target Protein | Unique Features |
|---|---|---|
| dBET6 | BRD2/BRD3/BRD4 | Pan-BET degrader; less selective than Degrader-7 |
| JQ1 | BRD4 | BET inhibitor; does not induce degradation |
| ARV-825 | BRD4 | Dual BET inhibitor; also targets other epigenetic proteins |
| MZ1 | BET proteins | Selective for multiple BET family members |
Uniqueness of PROTAC BRD4 Degrader-7:
PROTAC BRD4 Degrader-7 operates through the formation of a stable ternary complex involving the target protein BRD4, the PROTAC molecule itself, and an E3 ubiquitin ligase [1] [2]. The compound exhibits high binding affinity for both bromodomains of BRD4, with inhibitory concentration 50 percent values of 15.5 nanomolar for BRD4-BD1 and 12.3 nanomolar for BRD4-BD2 [3]. This hetero-bifunctional molecule contains two distinct binding moieties connected by a flexible linker: one that recognizes and binds to the acetyl-lysine binding pocket of BRD4 bromodomains, and another that recruits specific E3 ubiquitin ligases [1] [2].
The ternary complex formation process follows a cooperative binding mechanism, where the binding of the PROTAC to both the target protein and E3 ligase is thermodynamically favorable compared to binary interactions alone [4]. Structural studies on related BRD4 degraders have demonstrated that the PROTAC ligand folds into itself to allow formation of specific intermolecular interactions within the ternary complex [2]. This induced proximity brings BRD4 into close contact with the E3 ligase machinery, positioning the target protein for efficient ubiquitination [1] [5].
The stability and longevity of the ternary complex are critical determinants of degradation efficiency [1] [5]. Research has shown that stable and long-lived degrader-mediated ternary complexes drive fast and profound target degradation [1]. The cooperative formation of these complexes involves positive cooperativity, where binding the ternary complex is more favorable than binary interactions with the degrader alone [4]. Studies using isothermal titration calorimetry have confirmed pronounced cooperative formation of ternary complexes with BRD4 bromodomains [2].
| Property | PROTAC BRD4 Degrader-7 |
|---|---|
| Molecular Weight | 475.61 Da |
| Molecular Formula | C₂₆H₂₉N₅O₂S |
| CAS Number | 2413382-30-4 |
| BRD4-BD1 IC₅₀ | 15.5 nM |
| BRD4-BD2 IC₅₀ | 12.3 nM |
The ubiquitination process initiated by PROTAC BRD4 Degrader-7 follows the canonical three-step enzymatic cascade of the ubiquitin-proteasome system [6]. Upon ternary complex formation, the E3 ubiquitin ligase facilitates the transfer of activated ubiquitin molecules to specific lysine residues on the BRD4 protein surface [1] [5]. Structural studies have revealed that degrader-mediated positioning optimally aligns target lysine residues for nucleophilic attack by the ubiquitin-conjugating enzyme complex [5].
Research on related BRD4 degraders has identified a critical "ubiquitination zone" on the protein surface, with key lysine residues including Lys456 and nearby Lys368 and Lys445 serving as primary ubiquitination sites [5]. In vitro ubiquitination assays and mass spectrometry analysis have illuminated a patch of favorably ubiquitinable lysines on one face of BRD4-BD2, with cellular degradation studies confirming the importance of these specific residues [5]. The structural positioning within the ternary complex demonstrates the proficiency of PROTAC molecules in positioning the substrate for catalysis [5].
The dynamics of the degradation process involve multiple rounds of ubiquitin conjugation, leading to the formation of polyubiquitin chains [7] [8]. Molecular dynamics simulations have illustrated how PROTAC-dependent protein dynamics facilitate the arrangement of surface lysine residues into the catalytic pocket of the E2/ubiquitin cascade for efficient ubiquitination [7] [8]. The linker properties of the PROTAC molecule significantly affect the residue-interaction networks, thereby governing the essential motions of the entire degradation machinery [7] [8].
Kinetic modeling studies have revealed that the degradation process exhibits characteristic temporal profiles, with initial rapid degradation followed by maximal depletion and eventual protein recovery. The half-maximal degradation concentration is proportional to the dissociation constant of the ternary complex and inversely proportional to the expression level of the E3 ligase and the effective ubiquitination rate [9]. The proteasomal degradation step involves the recognition of polyubiquitinated BRD4 by the 26S proteasome complex, leading to complete protein degradation [10] [11].
| Step | Process | Key Features |
|---|---|---|
| E1 Activation | Ubiquitin activation by E1 enzyme using ATP | ATP-dependent activation |
| E2 Conjugation | Transfer of ubiquitin from E1 to E2 conjugating enzyme | Transesterification reaction |
| E3 Ligation | E3 ligase transfers ubiquitin to target lysine residues | Substrate specificity determination |
| Proteasomal Degradation | Polyubiquitinated protein degraded by 26S proteasome | Complete protein degradation |
PROTAC BRD4 Degrader-7 demonstrates selectivity within the bromodomain and extra-terminal domain protein family, though comprehensive profiling data across all BET family members remains limited [3]. The compound shows high-affinity binding to both BRD4 bromodomains, with slightly preferential binding to BRD4-BD2 compared to BRD4-BD1 [3]. This selectivity profile is consistent with other BRD4-targeting PROTAC molecules that exhibit preferential degradation of BRD4 over other BET proteins [2] [12].
Structural basis for BET family selectivity involves the specific protein-protein interfaces formed within the ternary complex [2]. The bromodomain selectivity arises from the unique surface complementarity between the PROTAC-bound target protein and the E3 ligase [2]. Studies on related BRD4 degraders have shown that despite binding all BET bromodomains with comparable affinity at the binary level, certain PROTACs preferentially recruit specific bromodomains in ternary complexes [1].
The degradation selectivity extends beyond simple binding affinity and involves the efficiency of ubiquitination and subsequent proteasomal processing [12]. Research has demonstrated that PROTAC-mediated degradation can exhibit different kinetic profiles for various BET family members, with some degraders showing rapid degradation of BRD4 while exhibiting slower degradation kinetics for BRD2 and BRD3. The molecular basis for this selectivity includes differences in surface lysine accessibility and the favorability of ubiquitination by specific E2 enzymes [5].
Comparative studies have revealed that different BET proteins exhibit varying numbers of ubiquitination sites when treated with BRD4-targeting PROTACs [5]. For instance, BRD4-BD2 was found to be ubiquitinated at a higher percentage of lysine residues compared to BRD2-BD2 and BRD3-BD2, suggesting inherent differences in ubiquitinability among BET family members [5]. This differential ubiquitination pattern contributes to the observed selectivity of BRD4-targeting degraders.
| Bromodomain | Binding Affinity | Selectivity Profile |
|---|---|---|
| BRD4-BD1 | 15.5 nM | High |
| BRD4-BD2 | 12.3 nM | High |
| BRD2-BD1 | Not reported | Unknown |
| BRD2-BD2 | Not reported | Unknown |
| BRD3-BD1 | Not reported | Unknown |
| BRD3-BD2 | Not reported | Unknown |